2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H2Cl2FN3 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is 206.00, and its exact mass is 204.9609806 . It has one hydrogen bond donor and three hydrogen bond acceptors .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 206.00, an exact mass of 204.9609806, and a topological polar surface area of 41.6 . It has a complexity of 182 and a covalently-bonded unit count of 1 .Scientific Research Applications
Kinase Inhibition
This compound serves as a starting material for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which are potential kinase inhibitors. Kinase inhibitors are significant in the treatment of cancer as they can interfere with the communication of cancer cells, thereby inhibiting their growth and survival .
Pharmaceutical Intermediates
It is widely used in the synthesis of pharmaceutical intermediates, including those for drugs like CP690550 and CGP76030 . These intermediates are crucial for developing new medications and treatments .
Anticancer Research
A series of derivatives containing chlorine atoms and a trichloromethyl group have been synthesized using this compound. These derivatives have shown potential in anticancer studies, highlighting the versatility of this compound in medicinal chemistry .
Anti-inflammatory Activities
Derivatives of this compound have been studied for their anti-inflammatory activities. Structure-activity relationship (SAR) studies indicated that certain pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than other related compounds .
Synthesis of Fluoropyrimidines
The compound is used in reactions with alkoxides, phenols, and aromatic and heterocyclic amines to synthesize 2- and 4-substituted 5-fluoropyrimidines . These fluoropyrimidines have various applications in chemical research and pharmaceutical development .
Mechanism of Action
While the specific mechanism of action for 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their anticancer properties. They have shown promising binding affinities against Bcl2 anti-apoptotic protein .
properties
IUPAC Name |
2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLPMUAQOPSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732031 | |
Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1053228-29-7 | |
Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053228-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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